Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate

Catalog No.
S14359614
CAS No.
57958-47-1
M.F
C18H27NO4
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)ami...

CAS Number

57958-47-1

Product Name

Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C18H27NO4/c1-3-22-17(20)11-14-19(15-12-18(21)23-4-2)13-10-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3

InChI Key

NSGQKWOLICRDEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CCC1=CC=CC=C1)CCC(=O)OCC

Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is a complex organic compound with the molecular formula C₁₈H₂₇NO₄ and a molecular weight of approximately 321.411 g/mol. This compound features a unique structure that combines an ethyl ester with an amino group, making it of interest in various chemical and biological contexts. It is characterized by the presence of both a phenylethyl group and an ethoxy-oxopropyl moiety, contributing to its potential reactivity and biological activity .

The chemical reactivity of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate can be influenced by its functional groups. Common reactions may include:

  • Esterification: The compound can undergo reactions with alcohols to form new esters.
  • Hydrolysis: In the presence of water or acidic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Amination: The amino group may participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions make it a versatile intermediate in organic synthesis.

Research on the biological activity of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is limited, but compounds with similar structures often exhibit significant pharmacological properties. Potential activities could include:

  • Antimicrobial: Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor: Some derivatives are investigated for their ability to inhibit cancer cell growth.
  • Neuroactive: The phenylethyl moiety suggests potential interactions with neurotransmitter systems.

Further studies are necessary to elucidate its specific biological effects.

The synthesis of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate typically involves several steps, including:

  • Formation of Ethoxy Propanoyl Intermediate: Starting materials such as ethyl propanoate and ethoxyacetone can be reacted under acidic conditions.
  • Amination Reaction: The intermediate can then be reacted with 2-phenylethylamine to introduce the amino group.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods highlight the compound's complexity and the need for careful control during synthesis .

Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate has potential applications in:

  • Pharmaceutical Development: As a precursor or active ingredient in drug formulations targeting specific diseases.
  • Chemical Research: Used as a reagent in organic synthesis for developing new compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate focus on its binding affinity and reactivity with biological targets such as enzymes or receptors. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate, including:

Compound NameStructure HighlightsUnique Features
Ethyl N-(3-ethoxy-3-oxopropyl)-N-(2-methylphenethyl)-beta-alaninateContains a methyl group instead of phenylethylPotentially different pharmacological profile
Ethyl 3-(3-methoxypropylamino)-2-methylpropanoateFeatures a methoxy groupMay exhibit different solubility and reactivity
Ethyl 4-(4-fluorophenethyl)aminobutanoateContains a fluorinated aromatic ringDifferent electronic properties affecting reactivity

These comparisons emphasize the uniqueness of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate in terms of its specific functional groups and potential applications. Each compound's unique features contribute to distinct biological activities and chemical behaviors, making them suitable for various research and industrial applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

321.19400834 g/mol

Monoisotopic Mass

321.19400834 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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